N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide
Overview
Description
“N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide” is a chemical compound with the CAS Number: 1242268-22-9. It has a molecular weight of 217.27 and its linear formula is C12H15N3O . The compound is solid in physical form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The molecular structure of “N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide” is represented by the linear formula C12H15N3O . Further structural analysis would require more specific data such as crystallographic or spectroscopic data which is not available in the current search results.Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Physical And Chemical Properties Analysis
“N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide” is a solid compound with a melting point of 126 - 129°C . It has a molecular weight of 217.27 and its linear formula is C12H15N3O .Scientific Research Applications
Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold, which includes compounds like N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide, is noted for its broad range of applications in medicinal chemistry. It is involved in treatments for various conditions, including cancer, tuberculosis, and other infectious diseases. These compounds have been investigated for their potential as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and proton pump inhibitors. Notably, the scaffold has been incorporated into several marketed preparations like zolimidine, zolpidem, and alpidem. The diverse therapeutic applications demonstrate the significance of this scaffold in drug discovery and development (Deep et al., 2016).
Pharmacological Properties
The pharmacological properties of the imidazo[1,2-a]pyridine scaffold are also noteworthy. The structure has been the focus of extensive research due to its importance in medicinal chemistry. Recent studies have shed light on the understanding of its pharmacological properties, particularly in enzyme inhibition, receptor ligand activity, and anti-infectious agent properties (Enguehard-Gueiffier & Gueiffier, 2007).
Synthesis and Functionalization
Advancements in the synthesis and functionalization of imidazo[1,2-a]pyridines are significant for pharmaceutical applications. The development of new methods using readily available starting substrates and catalysts under mild conditions has been a focus. This approach enhances biological activity and is crucial for the synthesis of functionalized imidazo[1,2-a]pyridine derivatives (Ravi & Adimurthy, 2017).
Innovative Synthesis Techniques
Innovative synthesis techniques have been developed for imidazo[1,2-a]pyridines. For example, a microwave-assisted, one-pot reaction of pyridines, α-bromoketones, and ammonium acetate has been described, providing an efficient and simple method to synthesize these compounds (Adib et al., 2010).
Antituberculosis Agents
Specific derivatives of imidazo[1,2-a]pyridine, such as N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, have shown promising results as new antituberculosis agents. These compounds have demonstrated excellent in vitro activity against various strains of Mycobacterium tuberculosis (Wu et al., 2016).
Anticancer Activities
The anticancer activities of the imidazo[1,2-a]pyridine system have been extensively documented. Various analogues of this compound have been used as lead molecules in clinical trials for cancer treatment, highlighting its potential as an effective anticancer agent (Goel et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide are currently unknown. This compound belongs to the imidazo[1,2-a]pyridine class, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines are known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to interact with various biochemical pathways due to their broad spectrum of biological activity . .
Pharmacokinetics
The compound has a molecular weight of 217.27 , which suggests it may have suitable properties for oral bioavailability.
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown submicromolar inhibitory activity against various tumor cell lines , suggesting potential anticancer activity.
properties
IUPAC Name |
N-imidazo[1,2-a]pyridin-5-yl-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)11(16)14-10-6-4-5-9-13-7-8-15(9)10/h4-8H,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOXYTKPMAYCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC2=NC=CN21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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